(3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality (3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHHUUQWWXVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903828-90-9 | |
| Record name | rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a synthetic compound with potential pharmaceutical applications. Its unique structure suggests various biological activities, particularly in neuropharmacology and cancer treatment. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data.
- Molecular Formula : C₁₀H₁₆FNO₄
- Molecular Weight : 233.24 g/mol
- Density : 1.3 g/cm³
- Melting Point : 115-119 °C
- Boiling Point : 346 °C at 760 mmHg
The biological activity of (3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid primarily involves its interaction with glutamate receptors. Studies have shown that halogenated pyrrolidine derivatives can selectively bind to NMDA receptors, influencing neuronal signaling pathways that are critical in neurodegenerative diseases and cancer therapies .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrrolidine structure significantly affect its binding affinity and selectivity for glutamate receptors:
| Substituent | Effect on Binding Affinity | Receptor Preference |
|---|---|---|
| Hydroxyl Group | Increased affinity (Ki = 0.87 μM) | GluK3 |
| Methyl Group | No affinity for AMPA/KA receptors | NMDA (Ki = 17 μM) |
| Fluorine Substituents | Enhanced selectivity for NMDA receptors | Optimal with Cl/Br substitutions (Ki = 0.63 - 0.62 μM) |
This data suggests that the presence of fluorine enhances receptor selectivity, making it a critical component in the design of neuroactive compounds .
Biological Case Studies
- Neuropharmacological Effects : In vitro studies demonstrated that (3S,4S)-4-Fluoro derivatives exhibit neuroprotective properties by modulating excitatory neurotransmission. This action is particularly relevant in conditions such as Alzheimer's disease where glutamate toxicity is a concern .
- Anticancer Activity : A study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics like sorafenib in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of tumor cell proliferation .
Pharmacological Applications
The compound has been investigated for its potential in treating:
- Neurodegenerative Disorders : By targeting glutamate receptors, it may help mitigate excitotoxicity.
- Cancer Therapy : Its ability to enhance the effects of traditional chemotherapeutics positions it as a candidate for combination therapies.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research has indicated that compounds similar to (3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid exhibit antiviral and antimicrobial activities. The presence of the fluorine atom enhances the biological activity by increasing lipophilicity and metabolic stability, making these compounds suitable candidates for further development as antiviral agents .
Analogs in Drug Development
This compound serves as a precursor or building block in the synthesis of various analogs that target specific diseases. For instance, derivatives of pyrrolidine-based compounds have been shown to possess activity against cancer cells, indicating a potential role in oncology . The modification of the carboxylic acid group can lead to enhanced potency and selectivity towards particular biological targets.
Synthesis Methodologies
Synthetic Routes
The synthesis of (3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves several key steps:
- Formation of the Pyrrolidine Ring : Starting from readily available precursors, the pyrrolidine ring is formed through cyclization reactions.
- Introduction of Functional Groups : The fluorine atom is introduced via electrophilic fluorination methods, which can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).
- Carboxylation : The carboxylic acid functionality is added through carboxylation reactions, often utilizing carbon dioxide under basic conditions or using carbon monoxide with metal catalysts.
These synthetic routes are critical for producing the compound in sufficient quantities for biological testing and further drug development .
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrrolidine derivatives based on (3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antiviral Applications
Another study focused on the antiviral properties of related compounds. The research demonstrated that certain analogs exhibited potent activity against viral infections by inhibiting viral replication mechanisms. This opens avenues for developing new antiviral therapies based on the structural framework of (3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid .
Q & A
Q. What are the critical synthetic steps for preparing (3S,4S)-4-Fluoro-1-Boc-pyrrolidine-3-carboxylic acid?
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions, often using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
- Fluorination : Stereoselective fluorination at the 4-position of the pyrrolidine ring, which may employ reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to ensure retention of stereochemistry .
- Carboxylic Acid Activation : Hydrolysis of ester intermediates using hydrochloric acid (HCl) under reflux (e.g., 93–96°C for 17 hours), followed by pH adjustment to isolate the free carboxylic acid .
- Purification : Column chromatography or recrystallization from solvents like ethanol/ethyl acetate to achieve >95% purity .
Q. Which analytical methods are essential for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR validate stereochemistry and functional groups (e.g., δ 13.99 ppm for NH protons in pyrrolidine derivatives) .
- LCMS/HPLC : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>97%), while LCMS confirms molecular ion peaks (e.g., m/z 311.1 for related compounds) .
- Elemental Analysis : Combustion analysis to verify C, H, N, and F content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during fluorination or Boc protection?
- Chiral Catalysts : Use asymmetric catalysts (e.g., palladium with chiral ligands) during fluorination to minimize racemization .
- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers and quantify enantiomeric excess (ee >98%) .
- Stereospecific Protecting Groups : Utilize Fmoc or Boc groups that stabilize the desired stereochemistry through steric hindrance .
Q. What strategies address low yields in coupling reactions involving the pyrrolidine core?
- Optimized Reaction Conditions : Increase coupling efficiency using Pd(OAc)/XPhos catalysts under inert atmospheres (40–100°C, 5.5 hours) .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 10–15% compared to conventional heating .
Q. How are hygroscopic intermediates stabilized during multi-step synthesis?
- Drying Agents : Use molecular sieves (3Å) or MgSO during workup to prevent hydrolysis .
- Controlled Atmosphere : Conduct reactions under nitrogen/argon to exclude moisture .
- Lyophilization : Freeze-drying acid intermediates to obtain stable powders for storage .
Q. What computational methods predict reactivity or regioselectivity in fluorinated pyrrolidines?
- DFT Calculations : Density functional theory models (e.g., B3LYP/6-31G*) predict transition states for fluorination and Boc deprotection .
- Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize solvent choice .
Data Contradiction & Troubleshooting
Q. How to resolve discrepancies in NMR data for diastereomeric byproducts?
- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE correlations) to distinguish diastereomers .
- Crystallography : Single-crystal X-ray diffraction unambiguously assigns stereochemistry .
Q. Why might Boc deprotection under acidic conditions lead to side reactions?
- Over-Hydrolysis : Prolonged exposure to HCl can hydrolyze the pyrrolidine ring. Monitor reaction progress via TLC and quench with NaHCO immediately post-deprotection .
- Alternative Deprotection : Use milder acids (e.g., TFA in dichloromethane) at 0°C to minimize degradation .
Methodological Best Practices
Q. What purification techniques are optimal for polar intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
